N-(3-chloro-4-methylphenyl)-N~2~-(pyridin-2-ylmethyl)asparagine
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Overview
Description
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic and heterocyclic organic molecules, such as:
Indazole derivatives: Known for their wide variety of biological properties.
Pyrrolidine derivatives: Used widely in medicinal chemistry for their versatile biological activities.
Uniqueness
What sets 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H18ClN3O3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-5-6-12(8-14(11)18)21-16(22)9-15(17(23)24)20-10-13-4-2-3-7-19-13/h2-8,15,20H,9-10H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
CWGYSNDQFQOIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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